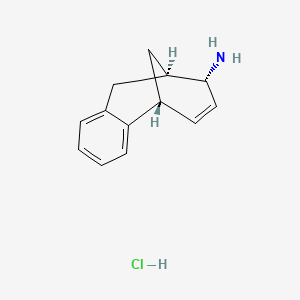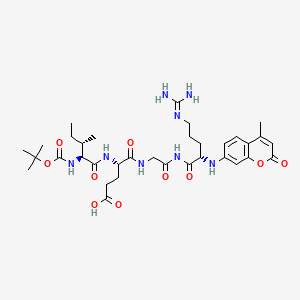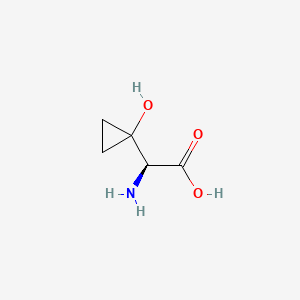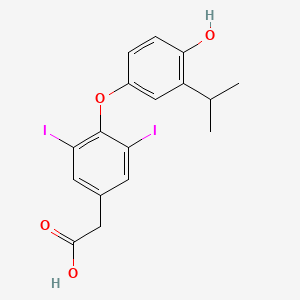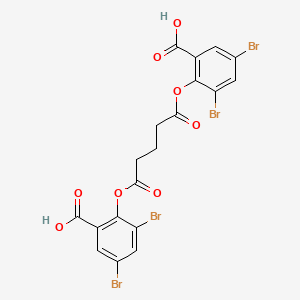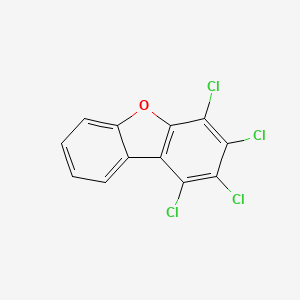
1,2,3,4-四氯二苯并呋喃
描述
1,2,3,4-Tetrachlorodibenzofuran, also known as 1,2,3,4-Tetrachlorodibenzofuran, is a useful research compound. Its molecular formula is C12H4Cl4O and its molecular weight is 306 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetrachlorodibenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrachlorodibenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
受污染沉积物的生物修复
1,2,3,4-四氯二苯并呋喃被用作模型污染物,以检查受污染沉积物中微生物还原脱氯的可能性 {svg_1}。这一过程对于沉积物的生物修复至关重要,因为它有可能导致有毒卤代化合物的完全降解和矿化。 河口和海洋沉积物中厌氧脱卤种群的存在表明,许多氯化和溴化芳香族化合物很容易被脱卤 {svg_2}。
环境污染监测
该化合物可作为监测环境污染的指标,特别是在多氯代二苯并-p-二恶英和二苯并呋喃 (PCDD/Fs) 的背景下。 它的存在和浓度可以反映工业污染的程度以及污染控制措施的有效性 {svg_3}。
光催化降解研究
研究人员一直在研究钛基催化剂在卤代有机化合物(如 1,2,3,4-四氯二苯并呋喃)的光催化降解中的适用性 {svg_4}。这些研究对于开发新的方法来净化被持久性有毒化合物污染的环境具有重要意义。
先进纳米材料的开发
1,2,3,4-四氯二苯并呋喃用于测试先进纳米复合材料分解二恶英类物质的能力。 这项研究有助于纳米材料在催化领域的合成、表征和应用 {svg_5}。
理解“卤素循环”
该化合物在基础研究中起着至关重要的作用,这些研究提供了对脱卤过程如何融入自然“卤素循环”的理解。这些知识对于开发用于污染环境的新的生物修复方法至关重要 {svg_6}。
沉积物中毒性的降低
1,2,3,4-四氯二苯并呋喃在沉积物中的微生物还原脱氯是一个重要的环境过程,因为它有可能降低 PCDD/Fs 的毒性,因为侧链氯原子被去除。 这种毒性的降低对于河口和沿海盐沼的恢复至关重要 {svg_7}。
作用机制
Target of Action
The primary target of 1,2,3,4-Tetrachlorodibenzofuran is the Aryl hydrocarbon receptor . This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Mode of Action
1,2,3,4-Tetrachlorodibenzofuran interacts with its target, the Aryl hydrocarbon receptor, by binding to it. This binding triggers a series of biochemical reactions that lead to changes in the expression of certain genes .
Pharmacokinetics
The pharmacokinetics of 1,2,3,4-Tetrachlorodibenzofuran involve its absorption, distribution, metabolism, and excretion (ADME). The half-life of 1,2,3,4-Tetrachlorodibenzofuran is approximately 60 days in the soil and atmosphere . This long half-life indicates that the compound is persistent in the environment and can accumulate in the food chain, leading to potential human exposure .
Result of Action
The molecular and cellular effects of 1,2,3,4-Tetrachlorodibenzofuran’s action are complex and can vary depending on the specific context. It is known that dioxins, a group of compounds to which 1,2,3,4-tetrachlorodibenzofuran belongs, are highly toxic and can cause cancer, reproductive and developmental problems, damage to the immune system, and can interfere with hormones .
安全和危害
Occupational exposure to PCDFs may occur through inhalation and contact with the skin . For general population the most important source is food of animal origin like with other dioxin-like compounds . Skin and eye irritations, especially severe acne, darkened skin color, and swollen eyelids with discharge are the most obvious health effects of the CDF poisoning .
生化分析
Biochemical Properties
1,2,3,4-Tetrachlorodibenzofuran plays a significant role in biochemical reactions, particularly in the activation of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This compound interacts with the aryl hydrocarbon receptor, a ligand-activated transcriptional activator, which binds to the XRE promoter region of genes it activates . These interactions lead to the mediation of biochemical and toxic effects of halogenated aromatic hydrocarbons .
Cellular Effects
1,2,3,4-Tetrachlorodibenzofuran has notable effects on various types of cells and cellular processes. It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues . This compound can influence cell function by regulating the circadian clock, inhibiting the basal and circadian expression of the core circadian component PER1 . Additionally, it mediates toxic effects, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1,2,3,4-Tetrachlorodibenzofuran involves its binding interactions with biomolecules, particularly the aryl hydrocarbon receptor . This binding activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . The compound exerts its effects through enzyme inhibition or activation and changes in gene expression, leading to various biochemical and toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrachlorodibenzofuran change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that the metabolic elimination of similar compounds, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin, is linear with respect to time, with a constant rate of elimination over an extended period . This suggests that 1,2,3,4-Tetrachlorodibenzofuran may exhibit similar temporal effects in laboratory settings.
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrachlorodibenzofuran vary with different dosages in animal models. Higher concentrations of the compound are typically found in the liver compared to other tissues . Studies have shown that pretreatment with similar compounds can enhance hepatic concentrations and decrease fat concentrations of the challenge dose . The rate of elimination is proportional to the dose, and higher doses can lead to increased hepatic accumulation and potential toxic effects .
Metabolic Pathways
1,2,3,4-Tetrachlorodibenzofuran is involved in various metabolic pathways, including anaerobic dehalogenation . This process is important for the biodegradation of halogenated organic compounds in contaminated sediments . The compound interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrachlorodibenzofuran within cells and tissues involve its interaction with transporters and binding proteins . The compound is primarily stored in the liver and adipose tissues, with its distribution influenced by factors such as blood perfusion and hepatic uptake . The compound’s localization and accumulation can impact its overall activity and function within the body .
Subcellular Localization
1,2,3,4-Tetrachlorodibenzofuran’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors can affect the compound’s activity and function, potentially leading to various biochemical and toxic effects .
属性
IUPAC Name |
1,2,3,4-tetrachlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-8-7-5-3-1-2-4-6(5)17-12(7)11(16)10(15)9(8)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETAPIFVELRIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067556 | |
| Record name | 1,2,3,4-tetrachlorodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24478-72-6, 30402-14-3 | |
| Record name | 1,2,3,4-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024478726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachlorodibenzofurans | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030402143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-tetrachlorodibenzo[b,d]furan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7ED7OIQ5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate](/img/structure/B1201040.png)
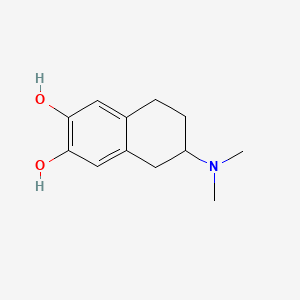

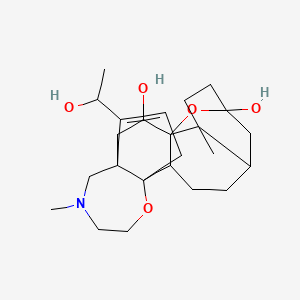
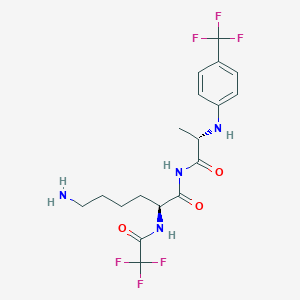
![3-[O-Phosphonopyridoxyl]--amino-benzoic acid](/img/structure/B1201049.png)
